2,2-Dimethyl-1-phenylhexane-1-thione
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Overview
Description
2,2-Dimethyl-1-phenylhexane-1-thione is an organic compound characterized by its unique structure, which includes a thione group attached to a hexane backbone with phenyl and dimethyl substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-1-phenylhexane-1-thione typically involves the reaction of 2,2-dimethyl-1-phenylhexane with sulfurizing agents. One common method includes the use of Lawesson’s reagent or phosphorus pentasulfide (P4S10) under controlled conditions to introduce the thione group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 2,2-Dimethyl-1-phenylhexane-1-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thione group to a thiol or a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the thione group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2-Dimethyl-1-phenylhexane-1-thione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2,2-Dimethyl-1-phenylhexane-1-thione exerts its effects involves interactions with various molecular targets. The thione group can act as a nucleophile, participating in reactions with electrophilic centers in biological molecules. This interaction can lead to the modulation of biological pathways, potentially resulting in antimicrobial or anticancer effects .
Comparison with Similar Compounds
4,5-Dimethyl-1,2-dithiole-3-thione: Known for its pharmacological activities, including antitumor and antioxidant properties.
Anethole dithiolethione: Used in medicine for its hepatoprotective effects.
Uniqueness: Its combination of a phenyl ring, dimethyl substituents, and a thione group makes it a versatile compound in both synthetic and applied chemistry .
Properties
CAS No. |
54007-71-5 |
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Molecular Formula |
C14H20S |
Molecular Weight |
220.38 g/mol |
IUPAC Name |
2,2-dimethyl-1-phenylhexane-1-thione |
InChI |
InChI=1S/C14H20S/c1-4-5-11-14(2,3)13(15)12-9-7-6-8-10-12/h6-10H,4-5,11H2,1-3H3 |
InChI Key |
TWNDMKVSSPTDGY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C)(C)C(=S)C1=CC=CC=C1 |
Origin of Product |
United States |
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